![molecular formula C20H16N4O3 B3162947 Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 882747-71-9](/img/structure/B3162947.png)
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
“Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .
Synthesis Analysis
Triazolopyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . This reaction usually proceeds under the conditions of acidic catalysis .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production
Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotective Activity
Some of the synthesized compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Interaction with Active Residues of ATF4 and NF-kB Proteins
A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway
The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Anticancer Activity
1,2,4-Triazole-containing scaffolds, which this compound is a part of, have been studied for their potential anticancer activity .
Antibacterial and Antifungal Activity
1,2,4-Triazole-containing scaffolds have also been studied for their antibacterial and antifungal activities .
Anti-inflammatory and Antioxidant Activity
These scaffolds have also been studied for their anti-inflammatory and antioxidant activities .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
The compound interacts with its targets through favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, affecting the cellular processes they regulate .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to a decrease in inflammation and cell death, which can have protective effects on the cells .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-19(25)17-11-18(24-20(23-17)21-13-22-24)15-8-5-9-16(10-15)27-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGJIZDWEXECLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=NN2C(=C1)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134799 | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
CAS RN |
882747-71-9 | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882747-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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